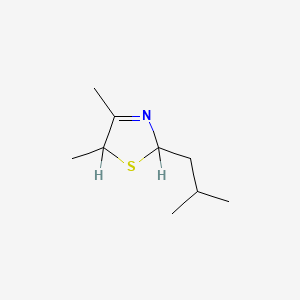

4,5-Dimethyl-2-isobutyl-3-thiazoline

Description

Properties

IUPAC Name |

4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOISHJOXPONIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC(S1)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867188 | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to amber liquid; meaty, spicy, herbaceous odour | |

| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |

| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.937 | |

| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65894-83-9 | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65894-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4,5-dimethyl-3-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2-isobutyl-4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4,5-Dimethyl-2-isobutyl-3-thiazoline chemical properties and structure

An In-Depth Technical Guide to 4,5-Dimethyl-2-isobutyl-3-thiazoline

Introduction: Unveiling a Potent Aroma Intermediate

In the vast landscape of heterocyclic chemistry, 2,4,5-trialkyl-substituted 3-thiazolines represent a class of compounds with profound impact, particularly in the realm of flavor and fragrance science. Among these, 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS No. 65894-83-9) stands out as a critical intermediate and potent aroma agent.[1] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, tailored for researchers, chemists, and professionals in the fields of food science, organic synthesis, and drug development. Its unique organoleptic profile, born from the intricate chemistry of the Maillard reaction, makes it an indispensable component in crafting complex savory and nutty flavor profiles.[1][2] Beyond its sensory contributions, the thiazoline scaffold offers a versatile platform for further chemical synthesis, hinting at broader applications in agrochemical and pharmaceutical research.[3]

Molecular Structure and Chemical Identity

4,5-Dimethyl-2-isobutyl-3-thiazoline, systematically named 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1][4] The structural arrangement of the isobutyl group at the C2 position and the two methyl groups at the C4 and C5 positions dictates its characteristic properties.

The molecule possesses two chiral centers at positions C4 and C5, leading to the existence of stereoisomers. Commercial products are typically a racemic mixture of diastereomers, specifically a 60:40 mix of cis and trans isomers.[5] This isomeric distribution is a crucial parameter for quality control, as it can influence the final sensory profile.

Caption: 2D representation of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Physicochemical and Organoleptic Properties

The utility of this thiazoline derivative is fundamentally linked to its distinct physical and sensory characteristics. These properties are summarized below.

Physical and Chemical Data

A compilation of key physicochemical data is presented in Table 1. These parameters are essential for handling, storage, and process design in both laboratory and industrial settings. The purity of the commercial product is typically high, often ≥97%, ensuring consistent performance in its applications.[5]

| Property | Value | Source(s) |

| CAS Number | 65894-83-9 | [1] |

| Molecular Formula | C₉H₁₇NS | [1] |

| Molecular Weight | 171.31 g/mol | [1] |

| Appearance | Colorless to pale yellow/amber liquid | [1][5] |

| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg | [1] |

| Density | 0.933 - 0.937 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.483 - 1.489 at 20 °C | [5] |

| Flash Point | ~87 - 95 °C (189 - 203 °F) | [1][5] |

| Solubility | Insoluble in water; miscible in ethanol and fats |

Organoleptic Profile: The Science of Sensation

The defining characteristic of 4,5-Dimethyl-2-isobutyl-3-thiazoline is its complex and potent aroma profile. It is a cornerstone ingredient for creating savory, roasted, and nutty notes. The interplay of sulfur and nitrogen within the heterocyclic ring, combined with the alkyl substituents, gives rise to its signature scent. At a concentration of 30 ppm, its taste is described as sulfur-like, nutty, brown, meaty, and reminiscent of burnt corn.[6]

| Aspect | Descriptors | Source(s) |

| Odor Type | Sulfurous, nutty, meaty, green, cocoa, corn-like | [1][6] |

| Taste Profile | Malty, cocoa, chocolate, nutty, yeasty, meaty | [5] |

| Flavor Application | Savory profiles, enhancing meaty and roasted notes | [1] |

| Typical Use Levels | Bakery/Desserts: ~2 ppm; Meat Products/Soups: ~0.5 ppm | [5] |

Genesis of a Flavor: Synthesis and Formation Pathways

Understanding the formation of 4,5-Dimethyl-2-isobutyl-3-thiazoline is key to controlling its production and application. It is primarily formed through two routes: directed chemical synthesis and as a natural product of thermal food processing.

Natural Formation: The Maillard Reaction

This thiazoline is a well-documented product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[7] Specifically, it forms from the reaction between a sulfur-containing amino acid like cysteine, an aldehyde, and a dicarbonyl compound.

The proposed pathway involves the reaction of key intermediates:

-

Isovaleraldehyde (3-methylbutanal): Derived from the Strecker degradation of leucine, provides the isobutyl group at the C2 position.

-

Ammonia (NH₃) and Hydrogen Sulfide (H₂S): Both are degradation products of cysteine.

-

A dicarbonyl compound (e.g., 2,3-butanedione): Derived from sugar fragmentation, provides the C4-C5 dimethyl backbone.

The condensation of these reactive intermediates leads to the formation of the thiazoline ring.

Caption: Simplified Maillard reaction pathway to the target thiazoline.

Directed Chemical Synthesis: A Representative Protocol

For industrial and research applications requiring high purity and yield, direct synthesis is employed. The most common approach for synthesizing 2,4,5-trisubstituted 3-thiazolines is the condensation of a β-aminothiol with an aldehyde or its equivalent. While a specific peer-reviewed protocol for this exact molecule is not readily public, a valid and representative procedure can be designed based on established methodologies.

The core transformation is the reaction between 3-mercapto-2-butanamine (the key β-aminothiol intermediate, which itself can be synthesized from 3-mercapto-2-butanone and ammonia) and isovaleraldehyde .

Experimental Protocol: Representative Synthesis

-

Objective: To synthesize 4,5-Dimethyl-2-isobutyl-3-thiazoline via condensation.

-

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Step 1: Formation of the β-aminothiol (in situ)

-

To a stirred solution of 3-mercapto-2-butanone (1.0 eq) in ethanol at 0°C, add a solution of aqueous ammonia (2.0 eq).

-

Allow the reaction to stir at room temperature for 2-3 hours. The formation of the aminothiol is often performed in situ and immediately used in the next step. Rationale: The β-aminothiol is often unstable and prone to oxidation; in situ generation minimizes degradation.

-

-

Step 2: Condensation with Aldehyde

-

To the reaction mixture from Step 1, add isovaleraldehyde (1.1 eq) dropwise while maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Rationale: The dropwise addition controls the exothermic reaction. The extended reaction time ensures complete condensation and cyclization.

-

-

Step 3: Work-up and Extraction

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Rationale: This sequence removes water-soluble impurities and isolates the product in the organic phase.

-

-

Step 4: Purification

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow liquid. Rationale: Vacuum distillation is suitable for thermally stable liquids and is effective for purification on a larger scale.

-

Analytical Characterization

Confirming the identity and purity of 4,5-Dimethyl-2-isobutyl-3-thiazoline is paramount. Standard analytical techniques are employed, although full spectral data are not always publicly disseminated for proprietary flavor compounds. Documentation submitted to regulatory bodies like the European Food Safety Authority (EFSA) confirms that characterization is based on standard spectroscopic methods.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming molecular weight. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported, aiding in its identification in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure, including the connectivity of the isobutyl and dimethyl groups and the stereochemical relationship (cis/trans) of the protons on the thiazoline ring.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum would be expected to show a characteristic C=N (imine) stretching vibration around 1650-1550 cm⁻¹, along with C-H stretching and bending vibrations for the alkyl groups.

Chemical Reactivity and Stability

The 3-thiazoline ring possesses distinct reactive sites that are of interest for further synthetic transformations.

Caption: Key reactivity sites of the 3-thiazoline scaffold.

-

Electrophilic Center: The carbon atom of the C=N imine bond is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening or addition reactions.

-

Nucleophilic Center: The nitrogen atom's lone pair of electrons makes it a nucleophilic site.

-

Stability: The compound is chemically stable under standard ambient conditions. However, it should be stored in a cool, well-ventilated place away from heat and ignition sources to prevent degradation.[1] It is a combustible liquid.

Applications and Industrial Relevance

The primary and most established application of 4,5-Dimethyl-2-isobutyl-3-thiazoline is as a high-impact aroma chemical.

-

Flavor & Fragrance Industry: It is a key component in the formulation of savory flavors, particularly for meat, roasted nuts, coffee, and cocoa profiles. Its low detection threshold makes it highly effective even at parts-per-million (ppm) concentrations.[1][5]

-

Organic Synthesis Intermediate: The thiazoline ring is a valuable scaffold in synthetic chemistry. While this specific molecule is mainly used for its flavor, the broader class of thiazolines serves as intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and other complex organic molecules.[3]

Safety and Handling

Conclusion

4,5-Dimethyl-2-isobutyl-3-thiazoline is more than just a flavor molecule; it is a product of fascinating and complex food chemistry with significant industrial utility. Its well-defined physicochemical properties and potent sensory profile make it a valuable tool for flavor chemists. Furthermore, its underlying thiazoline structure provides a platform for broader synthetic applications. A thorough understanding of its structure, formation, and reactivity allows researchers and developers to harness its properties effectively and safely, driving innovation in food science and beyond.

References

-

EFSA Panel on Food Additives and Flavourings (FAF), Younes, M., Aquilina, G., Castle, L., Degen, G., Engel, K. H., ... & Wright, M. (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 21(2), e07802. [Link]

-

LookChem. (n.d.). Exploring 4,5-Dimethyl-2-isobutyl-3-thiazoline: Properties and Applications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,5-dimethyl-2-isobutyl-3-thiazoline. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutyl-4,5-dimethyl-3-thiazoline. Retrieved from [Link]

-

Perfumer & Flavorist. (2016). Flavor Bites: Two Thiazoles. Retrieved from [Link]

-

LookChem. (n.d.). The Versatile World of Thiazoline Intermediates: Beyond Flavors. Retrieved from [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF). (2023). Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2). EFSA Journal. [Link]

-

Zhang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 348, 128761. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- (CAS 53498-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154) - FooDB [foodb.ca]

- 5. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]

- 6. 4,5-DIMETHYL-THIAZOLE-2-THIOL(5351-51-9) 1H NMR [m.chemicalbook.com]

- 7. Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dimethyl-2-isobutyl-3-thiazoline, also known by synonyms such as yeast thiazoline and 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a pale yellow liquid with a distinct sulfurous, nutty, and slightly meaty aroma.[3] Its unique organoleptic properties have made it a valuable component in the formulation of flavors and fragrances, particularly in enhancing savory profiles in food products and adding complexity to perfumes.[1] Beyond its sensory applications, its thiazoline core structure presents a versatile scaffold for organic synthesis, suggesting potential utility as a building block in the development of more complex molecules for pharmaceutical and agrochemical applications.[1][2] This guide aims to consolidate the available technical information to facilitate a deeper understanding and further research into this compound.

Physicochemical Characterization

The accurate characterization of a compound's physical and chemical properties is fundamental to its application and handling. 4,5-Dimethyl-2-isobutyl-3-thiazoline is typically available with a purity of 95-99%.[1] A compilation of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 65894-83-9 | [1] |

| Molecular Formula | C₉H₁₇NS | [1] |

| Molecular Weight | 171.30 g/mol | [1] |

| Appearance | Colorless to pale yellow, or light orange to green clear liquid | [1] |

| Density | Approximately 0.95 g/cm³ to 1.0±0.1 g/cm³ | [1][3] |

| Boiling Point | 233.5 ± 33.0 °C at 760 mmHg; 70 °C at 4 mmHg | [1][3] |

| Refractive Index | 1.48300 to 1.48900 @ 20.00 °C; n20D 1.49 | [1] |

| Flash Point | 189.00 °F TCC (87.22 °C); 95.0 ± 25.4 °C | [3] |

| Purity | ≥ 95% (GC) to ≥99.0% | [1][3] |

Spectroscopic Elucidation

Spectroscopic analysis is essential for the structural confirmation of organic molecules. This section details the available spectral data for 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of 4,5-Dimethyl-2-isobutyl-3-thiazoline provides critical information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation : A standard gas chromatograph coupled to a mass spectrometer is used.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet : Splitless injection of a 1 µL sample dissolved in a suitable solvent (e.g., dichloromethane). Inlet temperature is typically set to 250 °C.

-

Oven Temperature Program : An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

-

Mass Spectrometer : Electron ionization (EI) at 70 eV. The ion source temperature is maintained at 230 °C and the quadrupole at 150 °C.

-

Data Acquisition : Scan range of m/z 40-400.

Interpretation of Mass Spectrum:

The electron ionization mass spectrum of 4,5-Dimethyl-2-isobutyl-3-thiazoline would be expected to show a molecular ion peak [M]⁺ at m/z 171, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key expected fragmentation pathways include:

-

Loss of the isobutyl group: A significant fragment would likely be observed at m/z 114 [M - C₄H₉]⁺, resulting from the cleavage of the C-C bond between the thiazoline ring and the isobutyl substituent.

-

Alpha-cleavage: Fragmentation adjacent to the sulfur and nitrogen atoms in the ring.

-

Ring opening and subsequent fragmentation: Leading to smaller, characteristic ions.

A visual representation of the expected fragmentation is provided in the diagram below.

Caption: Proposed primary fragmentation of the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of 4,5-Dimethyl-2-isobutyl-3-thiazoline would display characteristic absorption bands corresponding to its structural features.

Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation : A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a good quality spectrum.

-

Background Correction : A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum:

The key expected absorption bands in the IR spectrum are:

-

C-H stretching (alkanes): Strong absorptions in the 2960-2850 cm⁻¹ region due to the methyl and methylene groups of the isobutyl and dimethyl substituents.

-

C=N stretching (imine): A characteristic absorption band around 1650-1550 cm⁻¹, indicative of the imine functional group within the 3-thiazoline ring.

-

C-N stretching: Absorption in the 1250-1020 cm⁻¹ range.

-

C-S stretching: Weaker absorptions in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation of organic molecules. While experimental spectra for this specific compound are not widely published, a theoretical analysis of the expected ¹H and ¹³C NMR spectra is provided below.

Expected ¹H NMR Spectrum:

The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals are:

-

Isobutyl group:

-

A doublet for the two methyl groups (~0.9 ppm, 6H).

-

A multiplet for the methine proton (~1.8-2.0 ppm, 1H).

-

A doublet for the methylene protons (~1.5-1.7 ppm, 2H).

-

-

Thiazoline ring:

-

A signal for the proton at C2.

-

Signals for the protons at C4 and C5.

-

A signal for the methyl group at C4.

-

A signal for the methyl group at C5.

-

Expected ¹³C NMR Spectrum:

The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

-

Isobutyl group:

-

Signals for the two equivalent methyl carbons.

-

A signal for the methine carbon.

-

A signal for the methylene carbon.

-

-

Thiazoline ring:

-

A signal for the C2 carbon, significantly downfield due to its attachment to both sulfur and nitrogen.

-

A signal for the C4 carbon, bearing a methyl group.

-

A signal for the C5 carbon, also bearing a methyl group.

-

-

Methyl groups on the ring:

-

Signals for the two methyl carbons attached to the ring.

-

Caption: A typical workflow for the spectroscopic characterization of the compound.

Synthesis

The synthesis of 3-thiazolines generally involves the condensation of a β-aminothiol with an aldehyde or ketone. A plausible synthetic route for 4,5-Dimethyl-2-isobutyl-3-thiazoline would involve the reaction of 3-amino-2-butanethiol with isovaleraldehyde.

General Experimental Protocol for Thiazoline Synthesis

-

Reaction Setup : To a solution of the β-aminothiol in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding aldehyde.

-

Reaction Conditions : The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of water as a byproduct can be managed using a Dean-Stark apparatus if toluene is used as the solvent.

-

Work-up : After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification : Purification is commonly achieved by vacuum distillation or column chromatography on silica gel.

Applications and Future Perspectives

The primary application of 4,5-Dimethyl-2-isobutyl-3-thiazoline is in the flavor and fragrance industry, where it is used in low concentrations (ppm level) to impart specific savory and nutty notes to a variety of food products and perfumes.[3] Its potential as a synthetic intermediate in medicinal and agricultural chemistry is an area that warrants further exploration.[1] The thiazoline ring is a privileged scaffold in many biologically active compounds, and the specific substitution pattern of this molecule could lead to the discovery of novel compounds with interesting pharmacological or pesticidal properties.

Conclusion

4,5-Dimethyl-2-isobutyl-3-thiazoline is a well-characterized compound with established applications in the flavor and fragrance sector. This guide has provided a detailed overview of its physicochemical properties and a thorough analysis of its available spectroscopic data. While a complete experimental NMR characterization is not widely available, the expected spectral features have been outlined. The provided general synthetic protocol offers a basis for its laboratory preparation. Further research into the synthetic utility and potential biological activities of this molecule is encouraged.

References

- Exploring 4,5-Dimethyl-2-isobutyl-3-thiazoline: Properties and Applic

-

yeast thiazoline, 65894-83-9 - The Good Scents Company. (URL: [Link])

-

2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem. (URL: [Link])

-

Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30 - NIH. (URL: [Link])

-

4,5-DIMETHYL-2-ISOBUTYL-3-THIAZOLINE, 97% - Research Scientific. (URL: [Link])

-

Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- - the NIST WebBook. (URL: [Link])

-

Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- - Substance Details - SRS | US EPA. (URL: [Link])

-

Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2): Consideration of sulfur‐containing heterocyclic compounds, evaluated by JECFA, structurally related to thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29 and miscellaneous substances from chemical group 30 evaluated by EFSA in FGE.21Rev5 - ResearchGate. (URL: [Link])

-

Mass fragmentation pattern of 5-ethyl-2,4-dimethyl-3-thiazoline and... - ResearchGate. (URL: [Link])

-

4,5-dimethyl-2-ethyl-3-thiazoline, 76788-46-0 - The Good Scents Company. (URL: [Link])

-

Sourcing Specialty Chemicals: The Importance of 4,5-Dimethyl-2-isobutyl-3-thiazoline. (URL: [Link])

-

2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8 - The Good Scents Company. (URL: [Link])

-

4,5-dimethyl-2-ethyl-3-thiazoline - FlavScents. (URL: [Link])

-

Showing Compound 4-methyl-3-thiazoline (FDB029647) - FooDB. (URL: [Link])

-

Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). (URL: [Link])

-

Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - MDPI. (URL: [Link])

-

Tables For Organic Structure Analysis. (URL: [Link])

-

13 C NMR chemical shifts (δ in ppm) for compounds 4a-g - ResearchGate. (URL: [Link])

-

Synthesis of thiazoline and thiazole derivatives - ResearchGate. (URL: [Link])

Sources

Synthesis and discovery of 2-isobutyl-4,5-dimethyl-3-thiazoline

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Isobutyl-4,5-dimethyl-3-thiazoline

Abstract

This technical guide provides a comprehensive overview of 2-isobutyl-4,5-dimethyl-3-thiazoline (CAS No. 65894-83-9), a significant heterocyclic compound revered for its potent sensory characteristics. Primarily known for its role in the flavor and fragrance industry, this molecule imparts a unique savory, nutty, and slightly meaty aroma profile.[1] This document delves into its discovery as a product of thermal processing chemistry, details a robust synthetic pathway grounded in fundamental organic principles, outlines rigorous analytical methods for its characterization, and discusses its primary industrial applications. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the chemistry of this important thiazoline derivative.

Introduction and Discovery: A Product of Flavor Chemistry

The discovery of 2-isobutyl-4,5-dimethyl-3-thiazoline is intrinsically linked to the study of food chemistry, specifically the Maillard reaction. This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars upon heating, is responsible for generating a vast array of heterocyclic compounds that define the aromas of cooked foods.[2][3] Thiazoles and their dihydro-derivatives, thiazolines, are a prominent class of sulfur-containing compounds that frequently arise from the Maillard reaction, particularly when sulfur-containing amino acids like cysteine are present.[4][5]

2-Isobutyl-4,5-dimethyl-3-thiazoline is valued for its complex aroma, described as meaty, spicy, and herbaceous.[6] Its identification in thermally processed foods underscored its potential as a powerful flavoring agent, leading to the development of targeted synthetic routes to produce it with high purity and yield for commercial applications. Its molecular structure, featuring a five-membered heterocyclic ring with nitrogen and sulfur atoms, is the foundation of its chemical reactivity and sensory properties.[1][7]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-isobutyl-4,5-dimethyl-3-thiazoline are critical for its handling, application, and analysis. It is typically a clear liquid ranging from light orange to yellow-green.[7] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 65894-83-9 | [1][6][7] |

| Molecular Formula | C₉H₁₇NS | [6][7][8] |

| Molecular Weight | 171.31 g/mol | [6][7][8] |

| IUPAC Name | 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | [6] |

| Appearance | Light orange to yellow to green clear liquid | [7] |

| Odor Profile | Meaty, spicy, nutty, herbaceous | [1][6] |

| Boiling Point | 70 °C at 4 mmHg; 233.5 °C at 760 mmHg | [1][7] |

| Density | ~0.95 g/cm³ | [1][7] |

| Refractive Index | n20/D 1.483 - 1.489 | [6][9] |

| Solubility | Insoluble in water; miscible in ethanol and fats | [6] |

| Purity (Typical) | ≥ 95% (GC) | [7] |

Synthesis: A Mechanistic Approach

While this thiazoline can be formed through complex Maillard pathways, a more direct and controllable laboratory synthesis involves the acid-catalyzed condensation of an appropriate aldehyde with a β-aminothiol. The core of this synthesis is the reaction between isovaleraldehyde (3-methylbutanal) and 3-amino-4-mercapto-pentan-2-one (or its precursors).

Causality of Reagent Selection:

-

Isovaleraldehyde: This aldehyde is the source of the isobutyl group at the C2 position of the thiazoline ring. The carbonyl carbon of the aldehyde becomes the C2 atom of the final heterocyclic structure.

-

3-Amino-4-mercapto-pentan-2-one: This bifunctional molecule provides the remaining atoms for the ring. The amino group reacts with the aldehyde to form an imine (Schiff base), and the thiol group executes the subsequent intramolecular cyclization. This precursor establishes the 4,5-dimethyl substitution pattern.

Reaction Mechanism

The synthesis proceeds through a well-established imine formation and subsequent cyclization pathway.

-

Imine Formation: The nitrogen of the β-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. This is followed by dehydration, typically under acidic catalysis, to form a protonated iminium ion, which then deprotonates to yield the imine intermediate.

-

Intramolecular Cyclization: The thiol group, now positioned correctly relative to the imine, acts as an intramolecular nucleophile. It attacks the imine carbon, leading to the formation of the five-membered thiazoline ring. A final deprotonation step yields the neutral 2-isobutyl-4,5-dimethyl-3-thiazoline product.

The following diagram illustrates this mechanistic pathway.

Caption: Reaction mechanism for the synthesis of 2-isobutyl-4,5-dimethyl-3-thiazoline.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

3-Amino-4-mercapto-pentan-2-one hydrochloride (or equivalent precursor)

-

Toluene (or another suitable azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and condenser. Charge the flask with toluene, isovaleraldehyde (1.0 eq), and 3-amino-4-mercapto-pentan-2-one hydrochloride (1.05 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The theoretical amount of water should be collected upon completion.

-

Monitoring (Trustworthiness Check): Periodically, a small aliquot of the reaction mixture can be withdrawn and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the limiting reactant (isovaleraldehyde).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a light orange to yellow oil. Purify via vacuum distillation. Collect the fraction boiling at approximately 70 °C / 4 mmHg.[7]

-

Characterization: Confirm the identity and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Characterization and Quality Control Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides the necessary authoritative grounding.

| Technique | Purpose | Expected Results |

| Gas Chromatography (GC) | Purity assessment and isomer ratio determination. | A major peak corresponding to the product with purity ≥ 95%. May show peaks for cis/trans isomers.[7][9] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak (M+) at m/z = 171, corresponding to the molecular formula C₉H₁₇NS. |

| ¹H NMR Spectroscopy | Structural elucidation. | Signals corresponding to the isobutyl group (doublet, multiplet), methyl groups on the ring (doublets), and protons on the thiazoline ring. |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Resonances for all 9 distinct carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Functional group identification. | Presence of C=N stretch (imine character) around 1650 cm⁻¹ and absence of S-H and N-H stretches from the starting material. |

The following diagram outlines the logical flow from synthesis to a fully characterized, quality-controlled product.

Caption: A typical workflow for the synthesis and quality control of the target compound.

Applications in Industry and Research

The unique sensory profile of 2-isobutyl-4,5-dimethyl-3-thiazoline makes it a valuable compound in several sectors.

-

Flavor and Fragrance Industry: This is its primary application. It is used as a flavoring agent in a wide variety of food products to impart or enhance savory, roasted, and nutty notes.[1][7] It is commonly found in meat products, soups, sauces, and savory snacks.[9] In perfumery, it can add depth and complexity to fragrance blends.[1][7]

-

Agricultural Applications: The compound has been explored as an effective attractant in pest management strategies, demonstrating its utility in sustainable agriculture.[7]

-

Research and Development: In organic chemistry, it serves as a versatile building block for the synthesis of more complex sulfur- and nitrogen-containing molecules.[7] Its biological activities are also a subject of study, contributing to research in medicinal chemistry.[7][10]

Conclusion

2-Isobutyl-4,5-dimethyl-3-thiazoline stands as a testament to the intricate relationship between chemistry and sensory science. Born from the complexity of the Maillard reaction, its targeted synthesis is now achievable through robust and well-understood chemical principles. The methodologies outlined in this guide, from a mechanistically-driven synthesis to a comprehensive analytical workflow, provide the necessary framework for its production and validation. Its continued importance in the flavor industry and emerging applications in other fields ensure that this thiazoline derivative will remain a compound of significant interest to the scientific community.

References

-

Metabolic pathways for synthesis of flavor-associated sulfur compounds... . ResearchGate. [Link]

-

2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 . PubChem. [Link]

-

Exploring 4,5-Dimethyl-2-isobutyl-3-thiazoline: Properties and Applications . [Link]

-

Role of Sulfur Compounds in Vegetable and Mushroom Aroma . PubMed Central (PMC). [Link]

-

The role of sulfur compounds in food flavor part I: Thiazoles . Semantic Scholar. [Link]

-

yeast thiazoline, 65894-83-9 . The Good Scents Company. [Link]

-

2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8 . The Good Scents Company. [Link]

-

Sulfur-Containing Flavor Compounds . MySkinRecipes. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors . ACS Symposium Series. [Link]

-

2-Isobutyl-4,5-dimethyl-3-thiazoline . NIST WebBook. [Link]

-

Insights into flavor and key influencing factors of Maillard reaction products: A recent update . [Link]

-

The Maillard Reaction: Radicals and Flavor . Denmark Group, University of Illinois. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of sulfur compounds in food flavor part I: Thiazoles | Semantic Scholar [semanticscholar.org]

- 6. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Isobutyl-4,5-dimethyl-3-thiazoline [webbook.nist.gov]

- 9. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 4,5-Dimethyl-2-isobutyl-3-thiazoline: A Technical Guide for Researchers

Introduction

4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9) is a vital heterocyclic compound, recognized for its significant contributions to the flavor and fragrance industry.[1] Its characteristic sulfurous, nutty, and subtly meaty aroma makes it a key intermediate in the formulation of complex flavor profiles.[1] Beyond its sensory applications, this thiazoline derivative serves as a versatile building block in organic synthesis and is a subject of study in medicinal chemistry for its potential biological activities.[2]

This technical guide provides an in-depth analysis of the spectroscopic data for 4,5-Dimethyl-2-isobutyl-3-thiazoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a compound that is often found as a mixture of cis and trans isomers, a thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and the development of new applications.[3] This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecular architecture and analytical characterization of this important chemical entity.

Molecular Structure and Isomerism

The molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline, with the chemical formula C₉H₁₇NS and a molecular weight of 171.30 g/mol , forms the basis for the interpretation of its spectroscopic data.[4][5] The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is the core functional group that dictates much of the molecule's chemical behavior and spectroscopic signature. The presence of chiral centers at the C4 and C5 positions of the thiazoline ring gives rise to diastereomers (cis and trans isomers), which can often be distinguished by high-resolution NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,5-Dimethyl-2-isobutyl-3-thiazoline, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms and for potentially distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Multiplet | 1H | H-2 |

| ~ 3.0 - 3.5 | Multiplet | 1H | H-4 |

| ~ 2.5 - 3.0 | Multiplet | 1H | H-5 |

| ~ 1.8 - 2.2 | Multiplet | 1H | CH (isobutyl) |

| ~ 1.5 - 1.8 | Multiplet | 2H | CH₂ (isobutyl) |

| ~ 1.2 - 1.4 | Doublet | 3H | CH₃ at C-4 |

| ~ 1.0 - 1.2 | Doublet | 3H | CH₃ at C-5 |

| ~ 0.8 - 1.0 | Doublet | 6H | 2 x CH₃ (isobutyl) |

Interpretation and Rationale:

The proton on the C2 carbon, being adjacent to both a nitrogen and a sulfur atom, is expected to be the most downfield of the aliphatic protons on the thiazoline ring. The protons on C4 and C5 will also be in the downfield region due to the influence of the adjacent heteroatoms. The isobutyl group will exhibit characteristic splitting patterns: a multiplet for the CH group, a multiplet for the CH₂ group, and a doublet for the two terminal methyl groups. The methyl groups directly attached to the chiral centers at C4 and C5 will appear as doublets. The precise chemical shifts and coupling constants for the protons on the thiazoline ring are expected to differ between the cis and trans isomers due to their different spatial orientations.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethyl-2-isobutyl-3-thiazoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 70 - 80 | C-2 |

| ~ 60 - 70 | C-4 |

| ~ 50 - 60 | C-5 |

| ~ 40 - 50 | CH₂ (isobutyl) |

| ~ 25 - 35 | CH (isobutyl) |

| ~ 20 - 25 | 2 x CH₃ (isobutyl) |

| ~ 15 - 20 | CH₃ at C-4 |

| ~ 10 - 15 | CH₃ at C-5 |

Interpretation and Rationale:

The carbon atoms directly bonded to the heteroatoms (C2, C4, and C5) will resonate at the most downfield positions in the aliphatic region of the ¹³C NMR spectrum. The C2 carbon, bonded to both nitrogen and sulfur, is expected to be the most deshielded. The carbons of the isobutyl group and the methyl substituents on the ring will appear at more upfield chemical shifts, consistent with typical alkane environments.[6]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Employ a 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4,5-Dimethyl-2-isobutyl-3-thiazoline will be characterized by absorption bands corresponding to the vibrations of its various bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~ 1650-1600 | Medium | C=N stretching (imine) |

| ~ 1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~ 1385 | Medium | C-H bending (gem-dimethyl) |

| ~ 1200-1000 | Medium to Strong | C-N stretching |

| ~ 700-600 | Medium | C-S stretching |

Interpretation and Rationale:

The most prominent features in the IR spectrum will be the strong C-H stretching vibrations of the isobutyl and methyl groups in the 2850-2960 cm⁻¹ region.[7] A key diagnostic peak will be the C=N stretching vibration of the imine functional group within the thiazoline ring, which is expected to appear in the 1600-1650 cm⁻¹ range.[7] The C-N and C-S stretching vibrations will be found in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a neat liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile compounds like 4,5-Dimethyl-2-isobutyl-3-thiazoline.[8]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 171

-

Key Fragmentation Ions:

-

m/z 156 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z 128 ([M-C₃H₇]⁺): Loss of a propyl radical from the isobutyl group.

-

m/z 114 ([M-C₄H₉]⁺): Loss of the isobutyl group.

-

m/z 57 ([C₄H₉]⁺): Isobutyl cation.

-

Interpretation and Rationale:

The mass spectrum is expected to show a molecular ion peak at m/z 171, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. A common fragmentation pathway for 2-alkyl substituted thiazolines involves the cleavage of the alkyl group at the C2 position.[9] Therefore, the loss of the isobutyl group (or fragments thereof) is expected to be a prominent feature in the mass spectrum.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dilute a small amount of 4,5-Dimethyl-2-isobutyl-3-thiazoline in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5 or equivalent).

-

Gas Chromatography: Inject the sample into the GC. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

-

Mass Spectrometry: The eluting compounds from the GC column are introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer then separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for the peak corresponding to 4,5-Dimethyl-2-isobutyl-3-thiazoline is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

Molecular Structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline

Caption: 2D structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed MS fragmentation of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Conclusion

The spectroscopic characterization of 4,5-Dimethyl-2-isobutyl-3-thiazoline is fundamental to ensuring its quality and to understanding its chemical properties. While a complete set of publicly available experimental spectra is not readily found, a comprehensive analysis based on the known spectroscopic behavior of related thiazoline derivatives allows for a reliable prediction and interpretation of the expected NMR, IR, and MS data. This guide provides the foundational knowledge and hypothetical protocols necessary for researchers to confidently identify and characterize this important flavor and fragrance compound. The methodologies and interpretative principles outlined herein are grounded in established spectroscopic theory and serve as a valuable resource for scientists in the field.

References

-

Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Retrieved from [Link]

-

ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-ethyl-2,4-dimethyl-3-thiazoline and... Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). yeast thiazoline, 65894-83-9. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

Unknown Source. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutyl-4,5-dimethyl-3-thiazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Unknown Source. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(2-butyl)-4,5-dimethyl-3-thiazoline, 65894-82-8. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-thiazoline, 39800-92-5. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. 4,5-dimethyl-2-isobutyl-3-thiazoline | 65894-83-9 [chemnet.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9), a significant heterocyclic compound utilized primarily in the flavor and fragrance industry. This document delves into its molecular structure, physicochemical characteristics, synthesis pathways with a focus on the Maillard reaction, and its chemical reactivity. Furthermore, it outlines detailed experimental protocols for its quality control and safety assessment, specifically focusing on genotoxicity testing as a self-validating system. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the scientific integrity and application of this compound.

Introduction and Molecular Overview

4,5-Dimethyl-2-isobutyl-3-thiazoline, also known by its IUPAC name 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a volatile organic compound that plays a crucial role in the formulation of savory flavors.[1] Its distinct sulfurous, nutty, and slightly meaty aroma makes it a valuable component in creating complex flavor profiles for a variety of food products.[1][2] The molecule consists of a five-membered dihydrothiazole ring, which is a heterocyclic system containing both sulfur and nitrogen atoms. This core structure is substituted with two methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position. The presence of these alkyl groups and the thiazoline ring system are key determinants of its characteristic aroma and chemical reactivity.

The compound exists as a mixture of cis and trans isomers, typically in a 60:40 ratio, with each of these diastereoisomers being a racemic mixture.[3] This isomeric complexity is an important consideration in its analysis and application.

Below is a diagram illustrating the molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Caption: Molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Physicochemical Properties

The physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline are critical for its application in food systems and for ensuring its stability and safe handling. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NS | [1] |

| Molecular Weight | 171.31 g/mol | [1] |

| CAS Number | 65894-83-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sulfurous, nutty, slightly meaty | [1][2] |

| Taste Profile | At 30 ppm: sulfur-like, nutty, brown, meaty, burnt corn | [2] |

| Boiling Point | 208 °C at 760 mmHg | [2] |

| Density | 0.95 g/mL | [1] |

| Refractive Index (n20/D) | 1.49 | [1] |

| Flash Point | 87.22 °C (189.00 °F) | [3] |

| Purity | Typically ≥95-99% | [1] |

| Isomeric Composition | Mixture of cis and trans isomers (approx. 60:40) | [3] |

Chemical Properties and Reactivity

The chemical behavior of 4,5-Dimethyl-2-isobutyl-3-thiazoline is largely dictated by the thiazoline ring. This heterocyclic system possesses two nucleophilic centers (the nitrogen and sulfur atoms) and an electrophilic center at the carbon atom of the C=N bond. This functionality makes it a versatile intermediate in organic synthesis.

The thiazoline ring can undergo a variety of reactions, including:

-

Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield the corresponding amino thiol and isovaleraldehyde. This reaction is relevant to the stability of the compound in acidic food matrices.

-

Reduction: The C=N double bond can be reduced to form the corresponding thiazolidine.

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which would significantly alter the sensory properties of the molecule.

-

Ring-opening reactions: The thiazoline ring can be opened under various conditions to yield linear sulfur- and nitrogen-containing compounds.

The isobutyl group and the methyl groups on the ring primarily influence the compound's steric hindrance and lipophilicity, which in turn affect its reactivity and sensory perception.

Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline

The industrial synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline is often achieved through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the development of flavor and aroma in cooked foods.

The key precursors for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline are:

-

A sulfur-containing amino acid: Cysteine is a common source of the sulfur atom and the nitrogen atom of the thiazoline ring.

-

A dicarbonyl compound: The 4,5-dimethyl substitution pattern suggests the involvement of 2,3-butanedione (diacetyl).

-

An aldehyde: The 2-isobutyl group is derived from isovaleraldehyde.

The formation of the thiazoline ring in the Maillard reaction is a multi-step process. A simplified representation of the key steps is illustrated below.

Caption: Simplified pathway for the formation of 4,5-Dimethyl-2-isobutyl-3-thiazoline via the Maillard reaction.

Representative Laboratory Synthesis Protocol (Maillard Reaction)

This protocol is a representative method for the synthesis of flavor compounds via the Maillard reaction and can be adapted for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline. The causality behind the choice of reactants is to provide the necessary building blocks for the target molecule. The reaction conditions (temperature, pH, and solvent) are critical for controlling the reaction pathways and maximizing the yield of the desired product.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

2,3-Butanedione (Diacetyl)

-

Isovaleraldehyde

-

Propylene glycol (food grade)

-

Sodium bicarbonate

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

pH meter

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate in propylene glycol. The use of propylene glycol as a solvent is common in flavor chemistry as it is a food-grade solvent with a high boiling point, allowing for controlled heating.

-

pH Adjustment: Adjust the pH of the solution to 5.5-6.5 with sodium bicarbonate. The pH is a critical parameter in the Maillard reaction, influencing the rate of reaction and the types of products formed. A slightly acidic to neutral pH is often optimal for the formation of many thiazolines.

-

Addition of Carbonyl Compounds: Add 2,3-butanedione and isovaleraldehyde to the reaction mixture. The molar ratios of the reactants should be optimized to favor the formation of the desired product.

-

Heating and Reflux: Heat the mixture to 120-140°C with stirring under a reflux condenser for 2-4 hours. The temperature and reaction time are key variables that control the extent of the Maillard reaction. Higher temperatures can lead to the formation of more complex and potentially undesirable byproducts.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. The product can be extracted from the reaction mixture using a suitable solvent like diethyl ether or dichloromethane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 4,5-Dimethyl-2-isobutyl-3-thiazoline. While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the following represents the expected key features based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), two singlets or doublets for the methyl groups on the thiazoline ring, and signals for the protons on the thiazoline ring itself.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the C=N carbon of the imine, which would appear at a characteristic downfield shift.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the isobutyl group and cleavage of the thiazoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be prominent.

Applications in Industry

The primary application of 4,5-Dimethyl-2-isobutyl-3-thiazoline is as a flavoring agent in the food industry. Its savory and meaty notes make it a valuable component in:

-

Processed meat and poultry products: To enhance or impart a roasted or grilled flavor.

-

Soups, sauces, and gravies: To add depth and a savory character.

-

Snack foods: To provide a savory and toasted flavor to chips, crackers, and other snacks.

-

Pet food: To improve the palatability of animal feeds.

Beyond the flavor industry, the thiazoline ring system is a scaffold of interest in medicinal chemistry, and as such, 4,5-Dimethyl-2-isobutyl-3-thiazoline could serve as a building block for the synthesis of more complex, biologically active molecules.[1]

Safety and Regulatory Information

As a flavoring agent, 4,5-Dimethyl-2-isobutyl-3-thiazoline has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations are crucial for establishing its safety for human consumption.

A key aspect of the safety assessment of any chemical substance is the evaluation of its genotoxic potential, i.e., its ability to damage genetic material. A standard battery of genotoxicity tests is typically performed to assess this risk. The following sections describe the principles and a generalized protocol for two of the most important in vitro genotoxicity assays, which represent a self-validating system for assessing the mutagenic and clastogenic potential of a substance.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method for identifying substances that can cause gene mutations. The causality behind this experimental choice is its ability to detect a wide range of mutagenic events in a rapid and cost-effective manner.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These strains cannot grow in a medium lacking histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Self-Validating System: The protocol includes both positive and negative controls to ensure the validity of the results. Positive controls are known mutagens that are expected to produce a significant increase in revertant colonies, confirming that the test system is working correctly. Negative controls (vehicle controls) establish the spontaneous reversion rate of the bacterial strains.

Generalized Protocol:

-

Strain Selection: Select a set of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is because some substances are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.

-

Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range of 4,5-Dimethyl-2-isobutyl-3-thiazoline to be tested. The highest dose should show some evidence of toxicity or be at the limit of solubility.

-

Plate Incorporation Method:

-

To a test tube, add the test substance, the bacterial culture, and, if required, the S9 mix.

-

Add molten top agar and gently mix.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487

The in vitro micronucleus test is used to detect substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). The causality behind this experimental choice is its ability to detect both types of chromosomal damage in a single assay.

Principle: The test uses cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance has caused chromosomal damage.

Self-Validating System: The protocol includes positive controls (a known clastogen and a known aneugen) and a negative control (vehicle) to ensure the validity of the assay. The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed one cell division, ensuring that only these cells are scored for micronuclei.

Generalized Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) with a stable karyotype and a known cell cycle time.

-

Metabolic Activation: As with the Ames test, the assay is performed with and without a metabolic activation system (S9 fraction).

-

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate dose range. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Treatment: Treat the cell cultures with a range of concentrations of 4,5-Dimethyl-2-isobutyl-3-thiazoline for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable fluorescent dye (e.g., acridine orange or DAPI).

-

Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A substance is considered positive in the micronucleus test if it induces a dose-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Conclusion

4,5-Dimethyl-2-isobutyl-3-thiazoline is a chemically and sensorially significant molecule with important applications in the flavor industry. Its synthesis, primarily through the Maillard reaction, is a testament to the complex chemistry that underlies food flavor development. A thorough understanding of its physical and chemical properties, as well as its safety profile, is essential for its responsible and effective use. The experimental protocols outlined in this guide provide a framework for the quality control and safety assessment of this compound, ensuring its integrity and suitability for its intended applications. This technical guide serves as a foundational resource for scientists and researchers working with this and similar heterocyclic compounds.

References

- Exploring 4,5-Dimethyl-2-isobutyl-3-thiazoline: Properties and Applic

-

The Good Scents Company. yeast thiazoline. [Link]

Sources

Maillard reaction precursors for 4,5-Dimethyl-2-isobutyl-3-thiazoline formation

An In-depth Technical Guide to the Maillard Reaction Precursors for 4,5-Dimethyl-2-isobutyl-3-thiazoline Formation

Authored by: A Senior Application Scientist

Introduction: The Maillard Reaction and the Genesis of Flavor